molecular formula C9H7N3O3 B13906841 Methyl 3-oxo-3,4-dihydropyrido[2,3-b]pyrazine-2-carboxylate

Methyl 3-oxo-3,4-dihydropyrido[2,3-b]pyrazine-2-carboxylate

Cat. No.: B13906841
M. Wt: 205.17 g/mol
InChI Key: GCQKZYPKLMEUJG-UHFFFAOYSA-N
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Description

Methyl 3-oxo-3,4-dihydropyrido[2,3-b]pyrazine-2-carboxylate is a heterocyclic compound that belongs to the pyrido[2,3-b]pyrazine family. This compound is characterized by its unique structure, which includes a pyridine ring fused to a pyrazine ring, with a methyl ester and a ketone functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-oxo-3,4-dihydropyrido[2,3-b]pyrazine-2-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the condensation of a pyridine derivative with a suitable pyrazine precursor under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-oxo-3,4-dihydropyrido[2,3-b]pyrazine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives depending on the nucleophile employed .

Scientific Research Applications

Methyl 3-oxo-3,4-dihydropyrido[2,3-b]pyrazine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3-oxo-3,4-dihydropyrido[2,3-b]pyrazine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. The pathways involved in its action are still under investigation, but it is believed to affect cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3,4-dihydro-4-oxo-1H-2-benzothiopyran-3-carboxylate
  • [1,2,4]triazolo[4,3-a]pyrazine derivatives
  • Pyrido[2,3-d]pyrimidin-5-one derivatives

Uniqueness

Methyl 3-oxo-3,4-dihydropyrido[2,3-b]pyrazine-2-carboxylate is unique due to its specific structural features and functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and binding affinities, making it a valuable compound for targeted research and development .

Properties

IUPAC Name

methyl 3-oxo-4H-pyrido[2,3-b]pyrazine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O3/c1-15-9(14)6-8(13)12-7-5(11-6)3-2-4-10-7/h2-4H,1H3,(H,10,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCQKZYPKLMEUJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=C(NC1=O)N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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